Pentanedioic acid;propane-1,3-diol Pentanedioic acid;propane-1,3-diol
Brand Name: Vulcanchem
CAS No.: 52256-48-1
VCID: VC3808791
InChI: InChI=1S/C5H8O4.C3H8O2/c6-4(7)2-1-3-5(8)9;4-2-1-3-5/h1-3H2,(H,6,7)(H,8,9);4-5H,1-3H2
SMILES: C(CC(=O)O)CC(=O)O.C(CO)CO
Molecular Formula: C8H16O6
Molecular Weight: 208.21 g/mol

Pentanedioic acid;propane-1,3-diol

CAS No.: 52256-48-1

Cat. No.: VC3808791

Molecular Formula: C8H16O6

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Pentanedioic acid;propane-1,3-diol - 52256-48-1

Specification

CAS No. 52256-48-1
Molecular Formula C8H16O6
Molecular Weight 208.21 g/mol
IUPAC Name pentanedioic acid;propane-1,3-diol
Standard InChI InChI=1S/C5H8O4.C3H8O2/c6-4(7)2-1-3-5(8)9;4-2-1-3-5/h1-3H2,(H,6,7)(H,8,9);4-5H,1-3H2
Standard InChI Key XJSADXSITAJNBH-UHFFFAOYSA-N
SMILES C(CC(=O)O)CC(=O)O.C(CO)CO
Canonical SMILES C(CC(=O)O)CC(=O)O.C(CO)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Pentanedioic acid;propane-1,3-diol is a co-crystal or ester derivative comprising glutaric acid (HOOC-(CH₂)₃-COOH) and 1,3-propanediol (HO-CH₂-CH₂-CH₂-OH). The esterification reaction links the carboxylic acid groups of glutaric acid with the hydroxyl groups of 1,3-propanediol, forming ester bonds (R-CO-O-R'). The structural formula is represented by the SMILES notation C(CC(=O)O)CC(=O)O.C(CO)CO, confirming the linear arrangement of both components .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₆O₆
Molecular Weight208.21 g/mol
CAS Number52256-48-1
Density~1.3 g/cm³ (estimated)
SolubilitySoluble in polar solvents
HygroscopicityHigh (due to diol component)

The compound’s solubility in polar solvents like water and ethanol arises from its hydroxyl and ester functional groups, while its hygroscopic nature is attributed to the 1,3-propanediol moiety .

Spectroscopic Characterization

Infrared (IR) spectroscopy of pentanedioic acid;propane-1,3-diol reveals characteristic peaks for ester carbonyl groups (C=O stretch at ~1730 cm⁻¹) and hydroxyl groups (O-H stretch at ~3400 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectra further resolve the methylene protons of glutaric acid (δ 1.6–2.4 ppm) and the methine protons of 1,3-propanediol (δ 3.5–4.0 ppm).

Synthesis and Production

Esterification Methodology

The primary synthesis route involves the acid-catalyzed esterification of glutaric acid and 1,3-propanediol. Sulfuric acid or p-toluenesulfonic acid (PTSA) is typically used to protonate the carboxylic acid, facilitating nucleophilic attack by the diol’s hydroxyl groups . The reaction proceeds via:

Glutaric Acid+21,3-PropanediolH+Pentanedioic Acid;Propane-1,3-Diol+2H2O\text{Glutaric Acid} + 2 \text{1,3-Propanediol} \xrightarrow{\text{H}^+} \text{Pentanedioic Acid;Propane-1,3-Diol} + 2 \text{H}_2\text{O}

Key parameters influencing yield include:

  • Temperature: 80–120°C to balance reaction rate and side-product formation.

  • Molar Ratio: A 1:2 molar ratio of glutaric acid to 1,3-propanediol ensures complete esterification.

  • Catalyst Loading: 1–5 wt% PTSA maximizes ester formation while minimizing decomposition .

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance efficiency. For example, a tubular reactor operating at 100°C with a residence time of 2 hours achieves ~85% conversion . Post-synthesis purification involves vacuum distillation to remove unreacted diol and acid, followed by recrystallization from ethanol.

Table 2: Optimization of Synthesis Conditions

ParameterOptimal RangeConversion Efficiency
Temperature100–110°C80–85%
Catalyst (PTSA)3 wt%82%
Molar Ratio (Acid:Diol)1:2.288%

Recent advances explore enzymatic catalysis using lipases for greener production, though yields remain lower (~60%) compared to chemical methods .

Applications in Material Science

Polymer Synthesis

Pentanedioic acid;propane-1,3-diol serves as a monomer for aliphatic polyesters. Polycondensation with diacids (e.g., terephthalic acid) yields polyesters with tunable thermal and mechanical properties. For instance, poly(trimethylene glutarate) exhibits a glass transition temperature (Tg) of −40°C and a melting point (Tm) of 75°C, making it suitable for biodegradable packaging .

Adhesives and Coatings

The compound’s dual functionality (ester and hydroxyl groups) enables cross-linking in polyurethane adhesives. Blends with isocyanates (e.g., hexamethylene diisocyanate) form networks with shear strengths exceeding 5 MPa, ideal for automotive and construction applications .

Pharmaceutical Intermediates

Derivatives of pentanedioic acid;propane-1,3-diol are explored as prodrugs. For example, ester-linked anticancer agents demonstrate enhanced solubility and controlled release profiles.

Research Advancements

Enhanced Polymer Performance

Studies modifying reaction conditions (e.g., using stannous octoate as a catalyst) have produced polyesters with molecular weights exceeding 50 kDa, improving tensile strength by 30% compared to conventional methods.

Sustainable Production Routes

Microbial synthesis of 1,3-propanediol from glycerol (via Clostridium species) offers a renewable feedstock for the diol component, reducing reliance on petrochemicals . Coupling this with bio-based glutaric acid could enable full bio-derivation of the compound.

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